6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid
Overview
Description
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoroethoxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction between the pyrimidine derivative and trifluoroethanol . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific pathways and biological processes, depending on the target molecule .
Comparison with Similar Compounds
Similar compounds to 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid include:
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound also contains a trifluoromethyl group but differs in the position and nature of the substituents on the pyridine ring.
2-Amino-6-methylpyrimidine-4-carboxylic acid: This compound has an amino group and a methyl group on the pyrimidine ring, offering different chemical properties and reactivity.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUQVUXOUYYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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